Crystallographically Defined Hydrogen‑Bond Geometry: A Quantifiable Interaction Signature Absent in Simple Adenine Amides
Single‑crystal X‑ray diffraction of 3‑(6‑amino‑9H‑purin‑9‑yl)‑N‑(2,5‑dioxopyrrolidin‑3‑yl)propanamide reveals a specific hydrogen‑bonding motif between its succinimide ureide moiety and the adenine N(1)/N(6) sites, with distances N H···N(1) = 2.903(3) Å and O···H N(6) = 2.955(3) Å [1]. The parent compound 3‑(6‑amino‑9H‑purin‑9‑yl)propanamide lacks the succinimide ring entirely and therefore cannot replicate this dual donor/acceptor geometry . This measured spatial arrangement serves as a structural rationale for selecting the target compound when a defined adenine–cyclic ureide recognition motif is required.
| Evidence Dimension | Hydrogen‑bond distance (adenine N(1) ··· H–N ureide) |
|---|---|
| Target Compound Data | 2.903(3) Å |
| Comparator Or Baseline | 3-(6-amino-9H-purin-9-yl)propanamide: no ureide moiety; interaction absent |
| Quantified Difference | Unique interaction geometry not achievable with comparator |
| Conditions | Monoclinic crystal, space group P2₁/c, Z=4, 293 K |
Why This Matters
For structure‑based drug design or biophysical assays requiring a defined adenine–ureide interaction, the target compound is the only validated structural model with precise, published bond metrics, whereas the parent amide cannot support such interactions.
- [1] Takimoto, M., Takenaka, A. & Sasada, Y. The Crystal Structure of 3-(Adenin-9-yl)-N-(2-succinimidyl)propionamide and Hydrogen Bonding Scheme of Anticonvulsant Drugs with Adenine. Bulletin of the Chemical Society of Japan 57, 3070–3073 (1984). View Source
